molecular formula C16H17NO2 B6162633 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 2322689-55-2

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No. B6162633
CAS RN: 2322689-55-2
M. Wt: 255.3
InChI Key:
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Description

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine, otherwise known as BDBPA, is a novel and highly versatile molecule that has recently been gaining attention in the scientific research community. BDBPA is a small molecule that can be synthesized in a variety of ways and has a wide range of applications in laboratory experiments. This molecule has been studied for its ability to interact with various proteins, receptors, and enzymes, and its potential to serve as a useful tool in scientific research.

Scientific Research Applications

BDBPA has been studied for its ability to interact with various proteins, receptors, and enzymes. This molecule has been used in a variety of laboratory experiments, including cell-based assays, protein-protein interaction studies, and enzyme assays. In addition, BDBPA has been used to study the effects of drugs on the body and has been used as a tool to identify potential drug targets. This molecule has also been used to study the effects of hormones on the body and to investigate the mechanisms of action of various drugs.

Mechanism of Action

BDBPA is a small molecule that can interact with various proteins, receptors, and enzymes. This molecule has been demonstrated to bind to various proteins, including G-protein coupled receptors, and to activate or inhibit their activity. In addition, BDBPA has been shown to interact with various enzymes, including proteases and phosphatases, and to modulate their activity. This molecule has also been demonstrated to interact with various nucleic acids and to modulate the expression of genes.
Biochemical and Physiological Effects
BDBPA has been studied for its ability to interact with various proteins, receptors, and enzymes. This molecule has been demonstrated to interact with various proteins and to modulate their activity. In addition, BDBPA has been shown to modulate the activity of various enzymes, including proteases and phosphatases. This molecule has also been demonstrated to interact with various nucleic acids and to modulate the expression of genes.

Advantages and Limitations for Lab Experiments

BDBPA is a highly versatile molecule that can be synthesized in a variety of ways and has a wide range of applications in laboratory experiments. This molecule has been demonstrated to be highly efficient and can be used to synthesize BDBPA in a cost-effective manner. In addition, BDBPA is a small molecule that can interact with various proteins, receptors, and enzymes, and can be used as a tool to identify potential drug targets. However, BDBPA is a highly reactive molecule and can be toxic if not handled properly. In addition, BDBPA is a relatively new molecule and its long-term effects are still unknown.

Future Directions

BDBPA is a highly versatile molecule that has a wide range of potential applications in scientific research. In the future, BDBPA could be used to develop new drugs and therapies that target specific proteins, receptors, and enzymes. In addition, BDBPA could be used to study the effects of hormones on the body and to investigate the mechanisms of action of various drugs. Furthermore, BDBPA could be used to study the effects of environmental toxins on the body and to develop new ways to detect and treat environmental pollutants. Finally, BDBPA could be used to study the effects of aging on the body and to develop new treatments for age-related diseases.

Synthesis Methods

BDBPA can be synthesized through a variety of methods, including the use of organic solvents, catalysts, and reagents. One of the most popular methods is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated aromatic compound with a nucleophilic organic compound. This reaction can be performed with a variety of reagents, such as palladium-based catalysts, and can be used to synthesize BDBPA in a highly efficient manner. In addition, BDBPA can be synthesized through the use of microwave-assisted synthesis, which involves the use of microwave energy to accelerate the reaction. This method has been demonstrated to be highly efficient and can be used to synthesize BDBPA in a cost-effective manner.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine involves the conversion of a benzopyran intermediate to the final product through a series of reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "benzaldehyde", "ethyl acetoacetate", "ammonium acetate", "benzyl bromide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Condensation of 2-hydroxybenzaldehyde and benzaldehyde in the presence of ammonium acetate to form 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde", "Addition of ethyl acetoacetate to 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde in the presence of sodium ethoxide to form 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester", "Reduction of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester with sodium borohydride in the presence of acetic acid to form 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester", "Conversion of 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid ethyl ester to 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine through a series of reactions involving benzyl bromide, sodium hydroxide, hydrochloric acid, and diethyl ether", "Purification of the final product using ethanol" ] }

CAS RN

2322689-55-2

Product Name

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine

Molecular Formula

C16H17NO2

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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